L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide
Description
L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide is a synthetic peptide compound with a complex structure It is composed of multiple amino acids, including tyrosine, proline, and phenylalanine, with specific modifications such as dichlorination
Properties
CAS No. |
649773-55-7 |
|---|---|
Molecular Formula |
C28H33Cl2N5O5 |
Molecular Weight |
590.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3,4-dichlorophenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H33Cl2N5O5/c29-19-10-7-17(13-20(19)30)15-22(28(40)34-11-1-3-23(34)25(32)37)33-26(38)24-4-2-12-35(24)27(39)21(31)14-16-5-8-18(36)9-6-16/h5-10,13,21-24,36H,1-4,11-12,14-15,31H2,(H2,32,37)(H,33,38)/t21-,22+,23-,24-/m0/s1 |
InChI Key |
MIYXQKVDRHAMKV-KIHHCIJBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@H](CC3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCC[C@H]4C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCCC4C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized using automated peptide synthesizers. These machines can handle large volumes and ensure high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dopaquinone.
Reduction: The dichloro-phenylalanine can be reduced to form a non-chlorinated derivative.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dopaquinone derivatives.
Reduction: Formation of non-chlorinated phenylalanine derivatives.
Substitution: Formation of substituted phenylalanine derivatives with various functional groups.
Scientific Research Applications
L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide can be compared with other similar peptide compounds, such as:
L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide: Similar structure but lacks the dichloro modification.
D-prolyl-L-lysine: Different amino acid composition and lacks the tyrosine and phenylalanine residues.
The uniqueness of this compound lies in its specific amino acid sequence and the presence of dichloro-phenylalanine, which imparts distinct chemical and biological properties.
Biological Activity
L-Tyrosyl-L-prolyl-3,4-dichloro-D-phenylalanyl-L-prolinamide is a synthetic compound that belongs to a class of peptides known for their biological activity. This compound, a derivative of proline and tyrosine, has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the modulation of hormonal pathways and its effects on various biological systems.
The biological activity of this compound is primarily linked to its structure, which allows it to interact with specific receptors in the body. The compound has been studied for its agonistic effects on luteinizing hormone-releasing hormone (LHRH) receptors. As an LHRH analog, it can modulate reproductive functions by influencing the secretion of gonadotropins from the pituitary gland.
Pharmacological Studies
Research indicates that this compound exhibits significant biological activity in various assays:
- In Vitro Studies : In cell-based assays, this compound demonstrated the ability to stimulate LHRH receptors effectively, leading to increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) .
- In Vivo Studies : Animal studies have shown that administration of this compound can lead to altered reproductive hormone levels. For instance, doses ranging from 0.2 mg/kg to 20 mg/kg were tested in rodent models, revealing dose-dependent effects on ovulation and reproductive cycle regulation .
Case Studies
Several case studies have highlighted the therapeutic potential of this peptide:
- Reproductive Health : A study involving female rats indicated that treatment with this compound resulted in a significant increase in ovulation rates compared to control groups. This suggests its potential use in fertility treatments .
- Hormonal Regulation : Another investigation focused on the modulation of hormonal profiles in male rats showed that the compound could effectively decrease testosterone levels while promoting estrogen production, indicating a complex role in endocrine regulation .
Table 1: Summary of Biological Activity Assays
| Study Type | Model Organism | Dose Range (mg/kg) | Effect on Hormones |
|---|---|---|---|
| In Vitro | Cell Lines | N/A | Increased LH and FSH secretion |
| In Vivo | Female Rats | 0.2 - 20 | Increased ovulation rates |
| In Vivo | Male Rats | 0.5 - 15 | Decreased testosterone levels |
Table 2: Comparative Analysis of Related Compounds
| Compound Name | LHRH Agonist Activity | Reproductive Effects |
|---|---|---|
| This compound | Yes | Increased ovulation |
| Other LHRH Analog (e.g., GnRH) | Yes | Variable |
| Non-peptide Agonists (e.g., small molecules) | Limited | Minimal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
